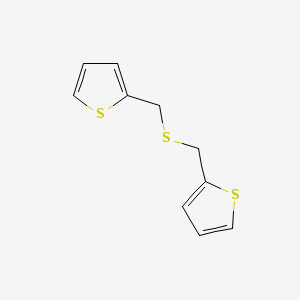

2,2'-Dithenyl sulfide

描述

属性

CAS 编号 |

15832-01-6 |

|---|---|

分子式 |

C10H10S3 |

分子量 |

226.4 g/mol |

IUPAC 名称 |

2-(thiophen-2-ylmethylsulfanylmethyl)thiophene |

InChI |

InChI=1S/C10H10S3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2 |

InChI 键 |

PVTVLOMEQYIVFW-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1)CSCC2=CC=CS2 |

沸点 |

118.00 °C. @ 0.04 mm Hg |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

2,2'-Dithenyl sulfide and its derivatives have been investigated for their biological activities. A notable area of research involves their potential as selective serotonin transporter ligands. Studies have shown that certain substituted diphenyl sulfides exhibit high affinity for serotonin transporters, making them candidates for the treatment of depression and anxiety disorders. For instance, derivatives substituted at specific positions (1-, 2'-, and 4'-) have demonstrated varying affinities, with some compounds being evaluated for use as positron emission tomography imaging agents when labeled with carbon-11 .

Case Study: Selective Serotonin Transporter Ligands

- Objective: Evaluate the binding affinity of diphenyl sulfide derivatives.

- Findings: Certain derivatives showed significant selectivity for serotonin transporters, indicating potential therapeutic applications in neuropharmacology.

Material Science Applications

In materials science, this compound has been utilized in the development of high refractive index photopolymers. These materials are critical in applications such as solar cell technology where anti-reflection coatings are necessary to enhance light transmittance and overall efficiency. Research has indicated that photopolymers modified with this compound can achieve high refractive indices (up to 1.667) after curing with UV light, making them suitable for photovoltaic applications .

Data Table: Properties of Photopolymers

| Property | Value |

|---|---|

| Refractive Index | Up to 1.667 |

| Curing Method | UV Light |

| Thermal Decomposition Temp | 107 °C |

| Glass Transition Temp | 116 °C |

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds. It is involved in the preparation of dyes, pesticides, and rubber chemicals. The compound's ability to undergo various chemical transformations makes it valuable in industrial applications.

Case Study: Synthesis of Dyes

- Objective: Utilize this compound in dye production.

- Findings: The compound has been successfully employed as a precursor in synthesizing vibrant dyes used in textiles and coatings.

Research Findings on Chemical Transformations

Research has highlighted the transformations of diphenyl sulfide derivatives under different conditions, showcasing their versatility. For example, reactions involving aluminum chloride have been documented to yield thianthrene from diphenyl sulfide, indicating potential pathways for synthesizing complex organic molecules .

Data Table: Summary of Chemical Transformations

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| Diphenyl sulfide + AlCl3 | Thianthrene | High |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2,2'-Dithenyl sulfide with structurally or functionally related sulfides, sulfones, and inorganic sulfides.

Table 1: Comparative Properties of Sulfide Compounds

Structural and Functional Differences

- Organic vs. Inorganic Sulfides: this compound and diphenyl sulfone are organic, whereas Na₂S and ZnS are inorganic. Organic sulfides typically exhibit lower reactivity with water but higher solubility in organic solvents compared to ionic sulfides like Na₂S, which dissociate in aqueous environments .

- Thermal Stability : Diphenyl sulfone (mp ~128°C) outperforms most sulfides in high-temperature settings, while this compound’s stability remains speculative without direct data .

常见问题

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing high-purity 2,2'-Dithenyl sulfide, and how can purity be validated?

- Methodology :

Synthesis Protocol : Use a high-boiling-point solvent (e.g., dimethylsulfoxide) to minimize volatilization and ensure reaction completion .

Purification : Employ fractional distillation or recrystallization to isolate the compound, followed by chromatography for further refinement.

Purity Validation : Characterize using NMR spectroscopy to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Cross-reference with high-purity standards (e.g., dimethylsulfone) for calibration .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodology :

Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of thioether linkages and vinyl groups. Compare chemical shifts with analogous sulfides (e.g., diphenyl sulfide) .

Infrared (IR) Spectroscopy : Identify S-C and C=C stretching vibrations (typically 600–700 cm⁻¹ and 1600–1650 cm⁻¹, respectively).

UV-Vis Spectroscopy : Analyze π→π* transitions in the conjugated dithenyl system to infer electronic properties .

Q. How should researchers design experiments to assess the solubility and stability of this compound in different solvents?

- Methodology :

Solvent Selection : Test polar (e.g., DMSO), non-polar (e.g., hexane), and protic solvents (e.g., ethanol) under controlled temperatures.

Stability Monitoring : Use accelerated aging studies with periodic HPLC analysis to track decomposition. Maintain anoxic conditions using nitrogen/vacuum environments to prevent oxidation .

Advanced Research Questions

Q. How can researchers mitigate oxidative degradation of this compound during long-term storage or experimental workflows?

- Methodology :

Chemical Stabilization : Add 2–5% (w/v) zinc acetate to precipitate reactive sulfide species, coupled with sodium hydroxide (pH >12) to suppress volatility .

Storage Conditions : Store in amber vials at –20°C under inert gas (argon). Monitor purity via cyclic voltammetry to detect oxidation products .

In Situ Protection : Use antioxidants like ascorbic acid (0.1–1 mM) in solution-phase experiments to scavenge free radicals .

Q. What computational strategies are effective for modeling the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. Use B3LYP/6-31G* basis sets for accuracy.

Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF).

Validation : Cross-correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How should contradictory data on the catalytic activity of this compound in cross-coupling reactions be resolved?

- Methodology :

Variable Control : Replicate experiments under standardized conditions (temperature, catalyst loading, solvent).

Advanced Analytics : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation of the catalyst, which may explain discrepancies.

Meta-Analysis : Systematically review literature for methodological differences (e.g., purity thresholds, atmospheric controls) and apply statistical tools (e.g., ANOVA) to identify confounding factors .

Data Analysis and Literature Synthesis

Q. What frameworks are recommended for integrating findings on this compound into existing sulfide chemistry literature?

- Methodology :

Comparative Analysis : Tabulate physicochemical properties (e.g., bond lengths, redox potentials) against structurally similar sulfides (e.g., diphenyl sulfone) using data from crystallographic databases .

Gap Identification : Map inconsistencies (e.g., conflicting reactivity reports) using SWOT (Strengths, Weaknesses, Opportunities, Threats) analysis to prioritize follow-up studies .

Theoretical Alignment : Relate experimental results to established theories (e.g., Hard-Soft Acid-Base principle for ligand affinity predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。